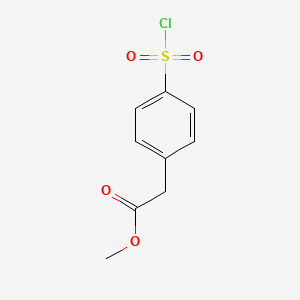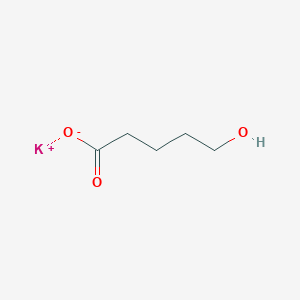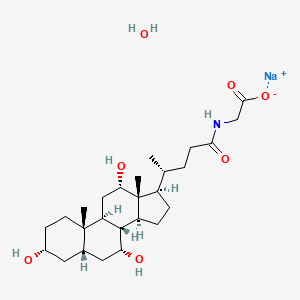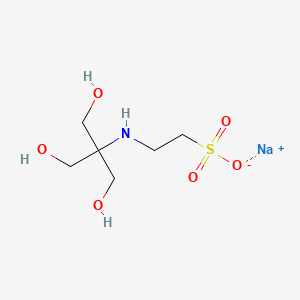
Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate (TBHMP) is an organic compound belonging to the piperidine family of compounds. It is a versatile compound with a wide range of applications in scientific research. TBHMP has been used in the synthesis of numerous compounds and is a key component in the synthesis of many pharmaceuticals, agrochemicals, and specialty chemicals. TBHMP is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of polymers and nanomaterials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate and similar derivatives are essential in the synthesis of various compounds. For instance, Boev et al. (2015) described the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting the use of tert-butyl 4-oxopiperidine-1-carboxylate derivatives in stereoselective syntheses (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
- The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in developing novel protein tyrosine kinase inhibitors, also illustrates the utility of related compounds in pharmaceutical research (Chen Xin-zhi, 2011).
Intermediate in Medicinal Chemistry
- Qin et al. (2014) synthesized tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in producing Biotin, demonstrating the role of similar compounds in biosynthesis of essential vitamins (Qin, Tang, Wang, Huang, Huang, & Wang, 2014).
- The research on tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate by Kong et al. (2016) highlights its role as an intermediate in synthesizing biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Advancements in Synthesis Methods
- Laborde et al. (2008) discussed using di-tert-butyl dicarbonate for anchoring diverse carboxylic acids, showing the advancement in synthesis methods involving tert-butyl derivatives (Laborde, Bermejo, Boggián, & Mata, 2008).
Wirkmechanismus
Target of Action
Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate, also known as 1-Boc-4-hydroxypiperidine , is a chemical compound used in various biochemical applicationsIt is often used in the synthesis of other compounds, suggesting its role as a building block in chemical reactions .
Mode of Action
It is known to be used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction . This suggests that it may interact with its targets by donating or accepting functional groups, thereby facilitating the formation of new compounds.
Biochemical Pathways
Given its use in the synthesis of n-heterocyclic alkyl ethers , it may be involved in the biochemical pathways related to these ethers.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-7-5-12(9-14,16-4)6-8-13/h14H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXVKHFKOZNEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634244 | |
| Record name | tert-Butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
239073-94-0 | |
| Record name | tert-Butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














